Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate
CAS No.: 1221818-08-1
Cat. No.: VC2815869
Molecular Formula: C13H22N2O3
Molecular Weight: 254.33 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate - 1221818-08-1](/images/structure/VC2815869.png)
Specification
CAS No. | 1221818-08-1 |
---|---|
Molecular Formula | C13H22N2O3 |
Molecular Weight | 254.33 g/mol |
IUPAC Name | tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate |
Standard InChI | InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-4-6-13(15)7-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16) |
Standard InChI Key | DFRNFZFTUWABTE-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCCC12CCNC2=O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC12CCNC2=O |
Introduction
Nomenclature and Structural Identification
Systematic Nomenclature
The IUPAC name, tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate, reflects its spirocyclic architecture. The "spiro[4.5]" designation indicates a fused bicyclic system where one ring contains four members and the other five. The numbering places the oxygen atom (oxo group) at position 1 and the Boc-protected nitrogen at position 6 .
Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1221818-08-1 | |
Molecular Formula | ||
Molecular Weight | 254.33 g/mol | |
SMILES | CC(C)(C)OC(=O)N1CCCCC12CCNC2=O | |
InChIKey | DFRNFZFTUWABTE-UHFFFAOYSA-N |
Molecular Structure and Physicochemical Properties
Physical Properties
Property | Value | Source |
---|---|---|
Solubility | Soluble in DMSO, THF; sparingly in water | |
Storage Conditions | 2–8°C, dry environment | |
Purity (Commercial) | ≥95% |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with nitrogen-containing heterocycles. A representative route includes:
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Ring Formation: Cyclocondensation of a γ-lactam precursor with a diamine under acidic conditions to form the spiro core.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine .
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Oxidation: Introduction of the oxo group via catalytic oxidation or ketone formation.
Industrial Production
Large-scale synthesis employs batch reactors with strict temperature control (0–25°C) to optimize yield (>70%). Purification via column chromatography or recrystallization ensures >95% purity .
Chemical Reactivity and Functionalization
Boc Deprotection
The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), yielding a free secondary amine for further derivatization . This step is critical in pharmaceutical synthesis for introducing pharmacophores.
Nucleophilic Substitution
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s spirocyclic core mimics bioactive natural products, making it a scaffold for kinase inhibitors and protease modulators. For instance, analogs have shown promise as:
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BTK Inhibitors: Potency in the low nanomolar range against Bruton’s tyrosine kinase .
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Anticancer Agents: Spirocyclic derivatives disrupt microtubule assembly in preclinical models.
Case Study: Antiviral Development
A 2023 study utilized this compound to synthesize spirocyclic peptidomimetics targeting SARS-CoV-2 main protease (M). The rigid structure improved binding affinity by 40% compared to linear analogs .
Comparative Analysis with Analogous Compounds
Compound Name | CAS Number | Key Difference |
---|---|---|
Tert-butyl 3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate | 1160246-75-2 | Oxo group at C3 instead of C1 |
Tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | 923009-50-1 | Diazaspiro ring positions shifted |
The C1 oxo configuration in the target compound enhances hydrogen-bonding potential, favoring interactions with enzymatic active sites .
Supplier | Purity | Packaging | Price Range (USD/g) |
---|---|---|---|
GlpBio | ≥95% | 1 mg to 1 g | 50–200 |
VulcanChem | ≥98% | 5 mg to 500 mg | 75–250 |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in allosteric enzyme modulation.
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Polymer Chemistry: Explore spirocyclic monomers for high-performance thermoplastics.
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